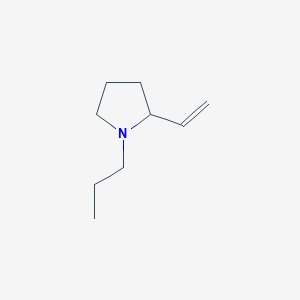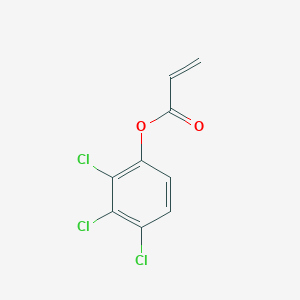
2,3,4-Trichlorophenyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trichlorophenyl prop-2-enoate is an organic compound with the molecular formula C9H5Cl3O2 It is a derivative of phenyl prop-2-enoate, where the phenyl ring is substituted with three chlorine atoms at the 2, 3, and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichlorophenyl prop-2-enoate typically involves the esterification of 2,3,4-trichlorophenol with acrylic acid or its derivatives. One common method is the reaction of 2,3,4-trichlorophenol with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Trichlorophenyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trichlorophenyl prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its potential bioactivity.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.
Industry: It is used in the production of specialty chemicals, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,3,4-Trichlorophenyl prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms on the phenyl ring can enhance its binding affinity to certain biological targets, leading to inhibition or modulation of their activity. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to its overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5-Trichlorophenyl prop-2-enoate
- 2,4,5-Trichlorophenyl prop-2-enoate
- 2,3,4-Trichlorophenyl acetate
Uniqueness
2,3,4-Trichlorophenyl prop-2-enoate is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other trichlorophenyl derivatives, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89670-65-5 |
|---|---|
Molekularformel |
C9H5Cl3O2 |
Molekulargewicht |
251.5 g/mol |
IUPAC-Name |
(2,3,4-trichlorophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H5Cl3O2/c1-2-7(13)14-6-4-3-5(10)8(11)9(6)12/h2-4H,1H2 |
InChI-Schlüssel |
JLOIRPJHPDQHHN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC1=C(C(=C(C=C1)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
![2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile](/img/structure/B14376613.png)
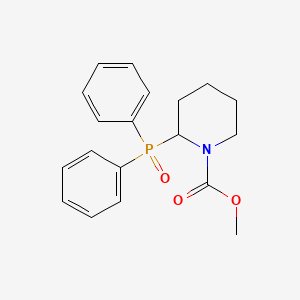
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)
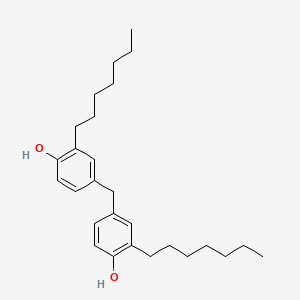
![Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate](/img/structure/B14376629.png)
![{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane](/img/structure/B14376633.png)
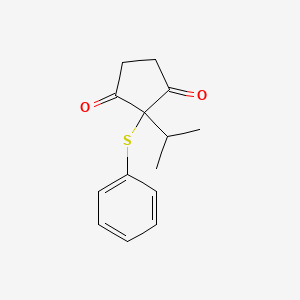
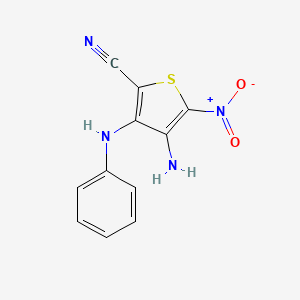
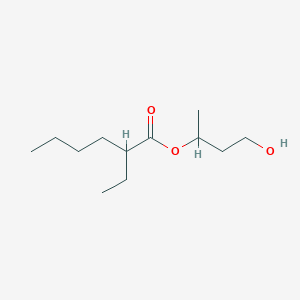
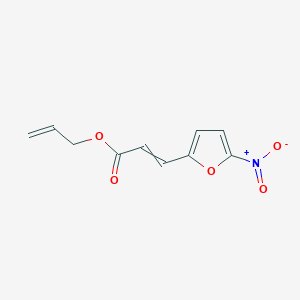
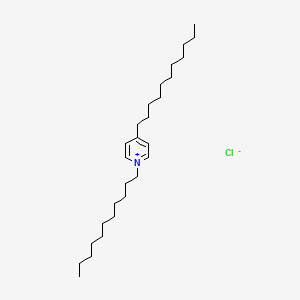
![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
